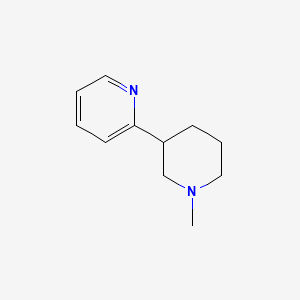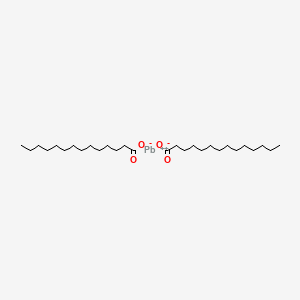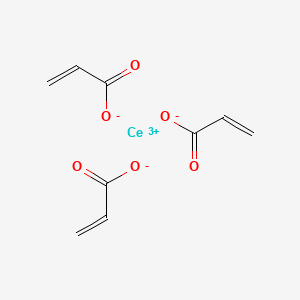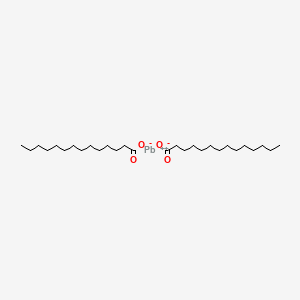
Tetradecanoic acid, lead salt, basic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristic acid, lead salt, is a compound formed from myristic acid and lead. . The lead salt of myristic acid is typically used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myristic acid, lead salt, involves the reaction of myristic acid with lead compounds. One common method is the reaction of myristic acid with lead(II) acetate in an aqueous medium. The reaction typically proceeds as follows: [ \text{CH}_3(\text{CH}2){12}\text{COOH} + \text{Pb(CH}3\text{COO})2 \rightarrow \text{Pb(C}{14}\text{H}{27}\text{O}_2)_2 + 2\text{CH}_3\text{COOH} ]
Industrial Production Methods: Industrial production of myristic acid, lead salt, often involves large-scale reactions in controlled environments to ensure purity and consistency. The process includes the careful mixing of reactants, maintaining optimal temperatures, and ensuring complete reaction to avoid contamination with unreacted myristic acid or lead compounds.
Chemical Reactions Analysis
Types of Reactions: Myristic acid, lead salt, can undergo various chemical reactions, including:
Oxidation: The lead component can be oxidized, leading to the formation of lead oxides.
Reduction: The lead salt can be reduced under specific conditions to yield elemental lead and myristic acid.
Substitution: The lead ion can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Metal salts like sodium or potassium salts in aqueous or organic solvents.
Major Products:
Oxidation: Lead oxides and myristic acid derivatives.
Reduction: Elemental lead and myristic acid.
Substitution: New metal salts of myristic acid.
Scientific Research Applications
Myristic acid, lead salt, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in certain chemical reactions.
Biology: Studied for its effects on biological membranes and its potential use in drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of lubricants, cosmetics, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of myristic acid, lead salt, involves its interaction with biological membranes and proteins. The lead ion can bind to various molecular targets, disrupting normal cellular functions. Myristic acid can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Palmitic Acid, Lead Salt: Another fatty acid lead salt with similar properties but a longer carbon chain.
Stearic Acid, Lead Salt: Similar in structure but with an even longer carbon chain, leading to different physical properties.
Uniqueness: Myristic acid, lead salt, is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly useful in certain industrial and research applications .
Properties
CAS No. |
90583-65-6 |
|---|---|
Molecular Formula |
C28H54O4Pb |
Molecular Weight |
662 g/mol |
IUPAC Name |
lead(2+);tetradecanoate |
InChI |
InChI=1S/2C14H28O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |
InChI Key |
ZZSLTNOFMWYBTR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


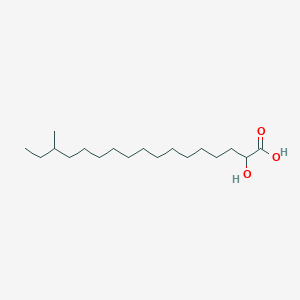
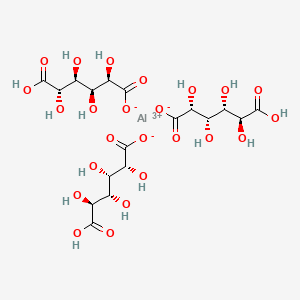
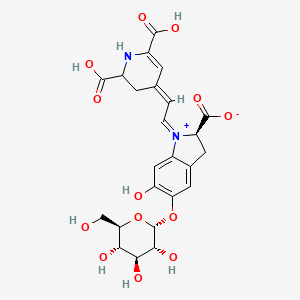




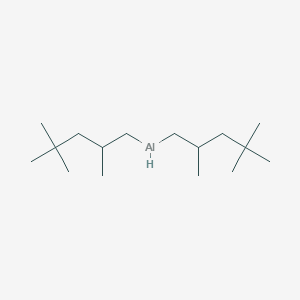
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
